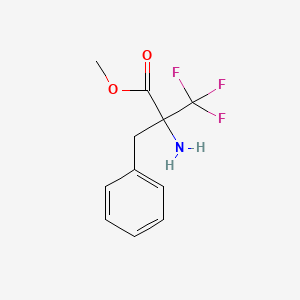

Methyl 2-amino-2-benzyl-3,3,3-trifluoropropanoate

Description

Methyl 2-amino-2-benzyl-3,3,3-trifluoropropanoate (C${11}$H${12}$F$3$NO$2$) is a fluorinated amino acid ester characterized by a benzyl group at the α-carbon and a trifluoromethyl (CF$3$) group at the β-position. Key physico-chemical properties include a molar mass of 243.25 g/mol (calculated), a predicted density of 1.170 g/cm$^3$, and a melting point of 168–170°C . The compound’s structure combines steric bulk from the benzyl group with the electron-withdrawing effects of the CF$3$ group, making it a valuable intermediate in pharmaceuticals and agrochemicals, particularly for enhancing metabolic stability and lipophilicity .

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

methyl 2-amino-2-benzyl-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C11H12F3NO2/c1-17-9(16)10(15,11(12,13)14)7-8-5-3-2-4-6-8/h2-6H,7,15H2,1H3 |

InChI Key |

XQERQOFFMFOSES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and methyl 3,3,3-trifluoropyruvate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., methanol) and a catalyst (e.g., a base such as sodium hydroxide).

Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the benzylamine to the carbonyl group of the methyl 3,3,3-trifluoropyruvate, followed by cyclization and esterification to form the final product.

Industrial Production Methods

In an industrial setting, the production of Methyl®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations in Ester Groups

- Ethyl 2-amino-2-benzyl-3,3,3-trifluoropropanoate (CAS 1338823-80-5): Differs by an ethyl ester (vs. methyl), increasing molar mass to 257.28 g/mol.

- Ethyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride (CAS 193140-71-5): A salt form with a hydrochloride counterion. The absence of the benzyl group reduces steric hindrance, simplifying synthetic routes but diminishing enantioselectivity in biocatalytic reactions .

Variations in Fluorination Patterns

- Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate (CAS 214401-05-5): Replaces the CF$3$ group with a difluoromethyl (CF$2$) group, reducing electron-withdrawing effects. Lower predicted pKa (2.53 vs. 2.70 for the target compound), suggesting differences in acidity and reactivity .

- Methyl 2-amino-3,3,3-trifluoropropanoate (CID 14825459): Lacks the benzyl group, resulting in a simpler structure (C$4$H$6$F$3$NO$2$). Lower molar mass (157.09 g/mol) and higher predicted volatility (boiling point: 147.5°C) compared to the benzyl-substituted derivative .

Physico-Chemical and Pharmacological Properties

Crystallographic and Spectral Data

- A related compound, Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate, crystallizes in a monoclinic system (space group P2(1)) with cell parameters a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å. The benzyl group’s bulkiness contributes to dense packing (density = 1.435 g/cm³), suggesting similar behavior for the target compound .

Pharmacological Potential

- The trifluoromethyl group in Methyl 2-amino-2-benzyl-3,3,3-trifluoropropanoate enhances resistance to oxidative metabolism, a trait shared with torulosic acid methyl ester (a diterpenoid from Austrocedrus chilensis resin) but absent in non-fluorinated analogs like ferruginol .

- Compared to ethyl 2,2-difluoropropanoate derivatives, the CF$_3$ group improves binding affinity to hydrophobic enzyme pockets, as seen in triazolopyrimidinone-based drug candidates .

Biological Activity

Methyl 2-amino-2-benzyl-3,3,3-trifluoropropanoate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity, allowing for better membrane permeability. The molecular formula is , and its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzylamine with methyl 3,3,3-trifluoropyruvate under controlled conditions. The process includes:

- Starting Materials : Benzylamine and methyl 3,3,3-trifluoropyruvate.

- Reaction Conditions : Conducted in a suitable solvent (e.g., methanol) with a catalyst (e.g., sodium hydroxide).

- Mechanism : Nucleophilic addition followed by cyclization and esterification.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits enzyme inhibition properties which may be beneficial in various therapeutic contexts. Its interaction with specific enzymes can modulate biochemical pathways crucial for disease progression.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.

- Receptor Interaction : Preliminary studies suggest it may act as a receptor agonist or antagonist, influencing cellular signaling pathways.

The mechanism of action for this compound involves its ability to penetrate cell membranes due to its lipophilic nature. Upon entering cells, it may interact with intracellular targets such as:

- Enzymes : Acting as an inhibitor or modulator.

- Receptors : Potentially influencing receptor-mediated pathways.

This multifaceted action underscores its potential therapeutic applications in drug development.

Study on Enantioselective Synthesis

A significant study focused on the enantioselective synthesis of α-trifluoromethyl amines using this compound as a key intermediate. The findings highlighted:

- High Yield and Selectivity : The reactions achieved yields exceeding 99% with high enantioselectivity (95:5 er) when optimized conditions were applied .

- Biocatalytic Strategies : Utilization of engineered proteins to enhance selectivity and efficiency in synthesizing chiral compounds .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Enzyme inhibition | |

| Benzylamine | Precursor for synthesis | |

| Methyl 3,3,3-trifluoropyruvate | Reactant in synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.